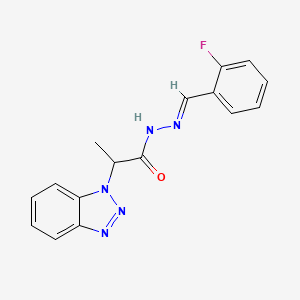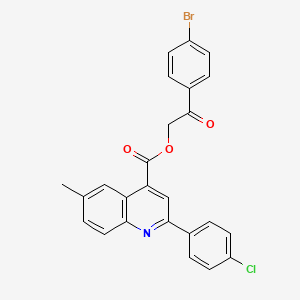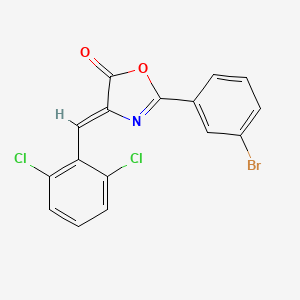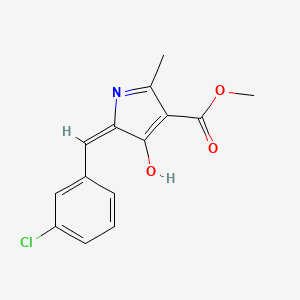
2-(1H-1,2,3-Benzotriazol-1-YL)-N'-(2-fluorobenzylidene)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-1,2,3-Benzotriazol-1-YL)-N’-(2-fluorobenzylidene)propanohydrazide is a synthetic organic compound that features a benzotriazole moiety and a fluorobenzylidene group. Compounds containing benzotriazole are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Benzotriazol-1-YL)-N’-(2-fluorobenzylidene)propanohydrazide typically involves the following steps:
Formation of Benzotriazole Derivative: The starting material, 1H-1,2,3-benzotriazole, is reacted with a suitable alkylating agent to form the benzotriazole derivative.
Condensation Reaction: The benzotriazole derivative is then condensed with 2-fluorobenzaldehyde in the presence of a base to form the desired hydrazone.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the hydrazone group to corresponding amines.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole N-oxide derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It can be incorporated into polymers and coatings for enhanced properties.
Biology
Biological Probes: The compound can be used as a fluorescent probe for studying biological systems.
Medicine
Drug Development:
Industry
Corrosion Inhibitors: Benzotriazole derivatives are known for their use as corrosion inhibitors in various industries.
作用機序
The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-YL)-N’-(2-fluorobenzylidene)propanohydrazide involves interactions with molecular targets such as enzymes or receptors. The benzotriazole moiety can bind to metal ions, while the fluorobenzylidene group can interact with hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
- 2-(1H-1,2,3-Benzotriazol-1-YL)-N’-(benzylidene)propanohydrazide
- 2-(1H-1,2,3-Benzotriazol-1-YL)-N’-(4-fluorobenzylidene)propanohydrazide
Uniqueness
The presence of the fluorobenzylidene group in 2-(1H-1,2,3-Benzotriazol-1-YL)-N’-(2-fluorobenzylidene)propanohydrazide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets.
特性
分子式 |
C16H14FN5O |
|---|---|
分子量 |
311.31 g/mol |
IUPAC名 |
2-(benzotriazol-1-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C16H14FN5O/c1-11(22-15-9-5-4-8-14(15)19-21-22)16(23)20-18-10-12-6-2-3-7-13(12)17/h2-11H,1H3,(H,20,23)/b18-10+ |
InChIキー |
LMNXQVVWVINWAW-VCHYOVAHSA-N |
異性体SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1F)N2C3=CC=CC=C3N=N2 |
正規SMILES |
CC(C(=O)NN=CC1=CC=CC=C1F)N2C3=CC=CC=C3N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618838.png)
![(7Z)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11618842.png)
![6-Ethyl-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B11618844.png)

![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618849.png)
![4-{[(1E)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide](/img/structure/B11618851.png)

![4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B11618855.png)

![(2Z)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11618864.png)
![[3-(2,4,6-Trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-indol-1-yl]-acetic acid methyl ester](/img/structure/B11618869.png)
![2-(1,3-benzodioxol-5-yl)-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11618872.png)
![7-cyclohexyl-N-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11618889.png)
![N-(2,5-Dimethylphenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B11618900.png)
